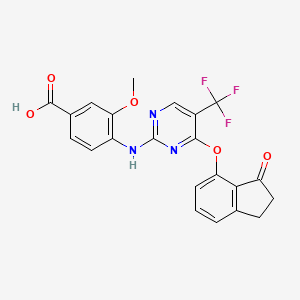
sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate is a chemical compound that belongs to the class of sodium salts It is characterized by the presence of an ethoxy group, a keto group, and a valinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate typically involves the reaction of L-valine with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetoacetate. The resulting product is then neutralized with an acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate can be compared with other similar compounds such as:
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-alaninate: Similar structure but with an alanine moiety instead of valine.
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-leucinate: Contains a leucine moiety, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18NNaO4 |
|---|---|
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
sodium;(2S)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C11H19NO4.Na/c1-5-16-9(13)6-8(4)12-10(7(2)3)11(14)15;/h6-7,10,12H,5H2,1-4H3,(H,14,15);/q;+1/p-1/b8-6+;/t10-;/m0./s1 |
Clé InChI |
IIPDHTMESWKXRY-FJULCDLWSA-M |
SMILES isomérique |
CCOC(=O)/C=C(\C)/N[C@@H](C(C)C)C(=O)[O-].[Na+] |
SMILES canonique |
CCOC(=O)C=C(C)NC(C(C)C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



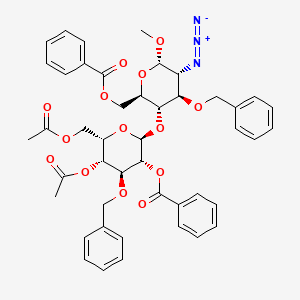
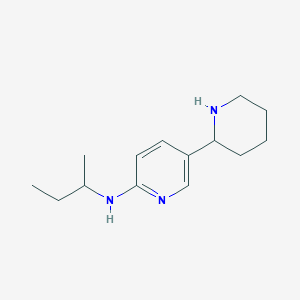

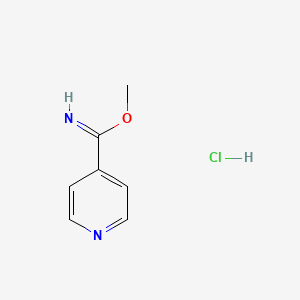
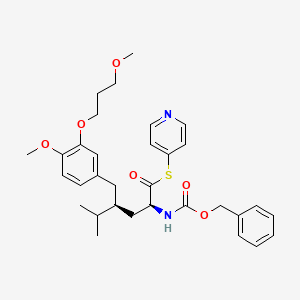

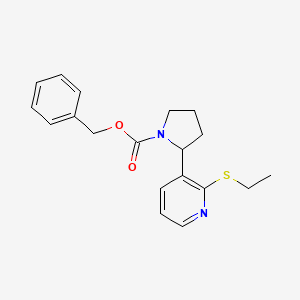
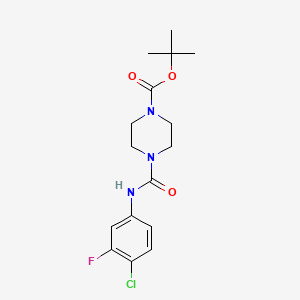
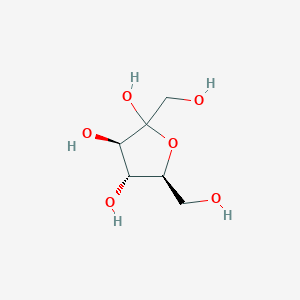

![1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
